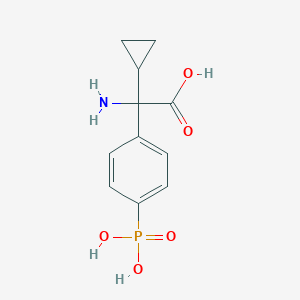
cppg
Übersicht
Beschreibung
Es zeigt eine etwa 20-fache Selektivität für Gruppe-III- gegenüber Gruppe-II-metabotropen Glutamatrezeptoren in der Rattenhirnrinde . CPPG wird in der Neurowissenschaftenforschung häufig eingesetzt, um die Rolle von metabotropen Glutamatrezeptoren bei der synaptischen Plastizität und der Gedächtnisbildung zu untersuchen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst die Cyclopropylierung von Phenylglycin, gefolgt von der Einführung einer Phosphonsäuregruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Cyclopropylbromid und einer Base wie Natriumhydrid, um die Cyclopropylierungsreaktion zu erleichtern. Die Phosphonsäuregruppe wird dann unter sauren Bedingungen mit einem Phosphonylierungsreagenz wie Diethylphosphit eingeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung automatisierter Reaktoren und kontinuierlicher Durchflusssysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Produktionskosten zu senken .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CPPG involves the cyclopropylation of phenylglycine followed by the introduction of a phosphonic acid group. The reaction conditions typically include the use of cyclopropyl bromide and a base such as sodium hydride to facilitate the cyclopropylation reaction. The phosphonic acid group is then introduced using a phosphonylation reagent such as diethyl phosphite under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CPPG unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten von this compound führen .
Wissenschaftliche Forschungsanwendungen
CPPG hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurowissenschaften: this compound wird verwendet, um die Rolle von metabotropen Glutamatrezeptoren bei der synaptischen Plastizität und der Gedächtnisbildung zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Gruppe-II- und Gruppe-III-metabotrope Glutamatrezeptoren antagonisiert. Diese Rezeptoren sind an G-Proteine gekoppelt, die die Adenylylcyclase hemmen, was zu einer Abnahme der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Durch die Blockierung dieser Rezeptoren verhindert this compound die Hemmung der Adenylylcyclase, was zu erhöhten cAMP-Spiegeln führt. Diese Modulation der cAMP-Spiegel beeinflusst verschiedene zelluläre Prozesse, darunter die synaptische Plastizität und die Neurotransmitterfreisetzung .
Wirkmechanismus
CPPG exerts its effects by antagonizing group II and group III metabotropic glutamate receptors. These receptors are coupled to G proteins that inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, resulting in increased cAMP levels. This modulation of cAMP levels affects various cellular processes, including synaptic plasticity and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(RS)-α-Methyl-3-phosphonophenylglycin (MPPG): Ein weiterer potenter Antagonist von Gruppe-II- und Gruppe-III-metabotropen Glutamatrezeptoren mit ähnlicher Selektivität.
(RS)-α-Cyclopropyl-4-phosphonophenylalanin (CPPA): Eine Verbindung mit ähnlicher Struktur und Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
CPPG ist einzigartig aufgrund seiner hohen Selektivität für Gruppe-III-metabotrope Glutamatrezeptoren gegenüber Gruppe-II-Rezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Rollen dieser Rezeptorsubtypen in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .
Eigenschaften
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183364-82-1 | |
| Record name | 183364-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


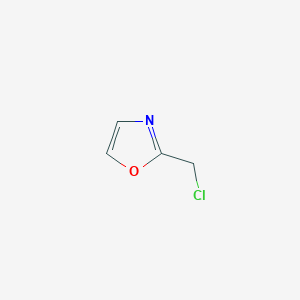
![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
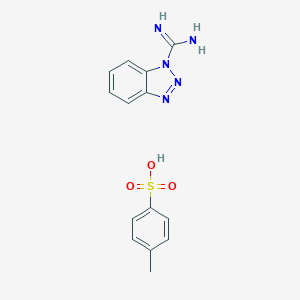
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
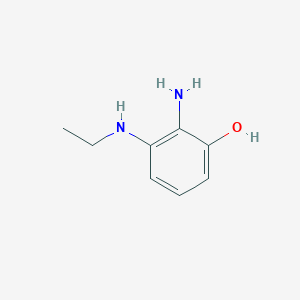
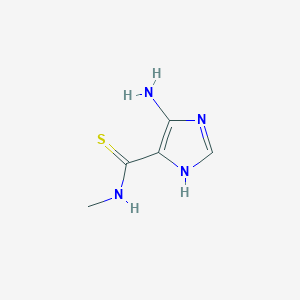
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
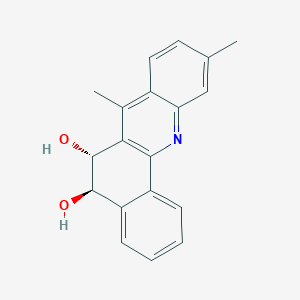
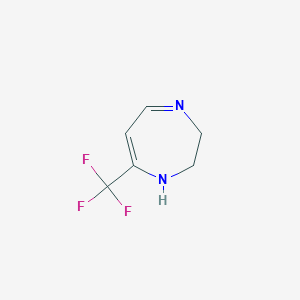
![2-oxa-4-azatetracyclo[5.3.1.15,9.01,5]dodecan-3-one](/img/structure/B60695.png)
